molecular formula C10H6N2O4 B12280897 1,8-Naphthyridine-2,7-dicarboxylic acid

1,8-Naphthyridine-2,7-dicarboxylic acid

Cat. No.: B12280897
M. Wt: 218.17 g/mol
InChI Key: QMLKMVUDVDYESY-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-2,7-dicarboxylic acid (H2ndc) is a high-purity chemical compound supplied for research applications. This molecule serves as a privileged scaffold in coordination chemistry and catalysis, primarily due to its rigid structure that functions as an effective binucleating ligand. Its unique architecture allows it to hold two metal centers in close proximity, facilitating cooperative interactions that can enhance catalytic performance . Recent research has demonstrated the specific utility of 1,8-naphthyridine-2,7-dicarboxylic acid in constructing discrete divanadium complexes . These complexes exhibit significant activity in sustainable oxidation reactions, including the aerobic cleavage of diols and lignin model compounds, showcasing their potential in biomass upgrading as an alternative to precious metal catalysts . The ligand's ability to promote redox cooperativity between metal centers can lead to higher catalytic activity compared to monometallic analogs . Researchers value this compound for developing novel metal-organic complexes and studying bimetallic reaction mechanisms. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

1,8-naphthyridine-2,7-dicarboxylic acid

InChI

InChI=1S/C10H6N2O4/c13-9(14)6-3-1-5-2-4-7(10(15)16)12-8(5)11-6/h1-4H,(H,13,14)(H,15,16)

InChI Key

QMLKMVUDVDYESY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CC(=N2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Synthesis

4-Chloro-2,7-dimethyl-1,8-naphthyridine serves as a key intermediate, synthesized via condensation of 2-amino-6-methylpyridine with acetoacetate derivatives. Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃), yielding a substrate amenable to further functionalization.

Oxidation Protocol

Treatment of 2,7-dimethyl-1,8-naphthyridine with potassium permanganate (KMnO₄) in sulfuric acid (H₂SO₄) under reflux conditions oxidizes methyl groups to carboxylic acids. The reaction proceeds via radical intermediates, with careful temperature control (80–100°C) to prevent over-oxidation or ring degradation. Post-reaction, the mixture is neutralized, and the product is extracted using methylene chloride or chloroform, followed by recrystallization from hot heptane.

Key Data:

  • Reagents: KMnO₄ (excess), H₂SO₄ (concentrated), H₂O
  • Yield: ~70–80% (inferred from analogous methyl-to-carboxyl oxidations)
  • Characterization:
    • ¹H NMR (CDCl₃): Absence of methyl peaks (δ 2.7–2.8 ppm) and emergence of broad carboxylic acid protons (δ 10–12 ppm).
    • IR (KBr): Strong absorption bands at ~1700 cm⁻¹ (C=O stretch).

Hydrolysis of 2,7-Dialdehyde Precursors

1,8-Naphthyridine-2,7-dialdehydes, accessible via modified Friedländer condensations, serve as precursors for dicarboxylic acid synthesis through oxidative hydrolysis.

Dialdehyde Synthesis

Reaction of 2-amino-6-methylpyridine with acetoacetate esters in the presence of NaOH or KOH yields 1,8-naphthyridine-2,7-dialdehydes. Neutralization with aqueous carbonate and extraction into organic solvents (e.g., chloroform) provides the dialdehyde in ~72% yield.

Oxidative Hydrolysis

Dialdehydes are treated with silver(I) oxide (Ag₂O) in aqueous ammonia (Tollens’ reagent) or KMnO₄ in basic media to oxidize aldehyde groups to carboxylates. Acidification with HCl precipitates the dicarboxylic acid.

Key Data:

  • Reagents: Ag₂O, NH₃ (aq), or KMnO₄, NaOH
  • Yield: ~65–75% (based on dialdehyde intermediate yields)
  • Advantages: Mild conditions compared to methyl oxidation; avoids ring halogenation side reactions.

Friedländer Condensation Followed by Ester Hydrolysis

The Friedländer reaction enables the construction of the naphthyridine skeleton while introducing ester groups at the 2- and 7-positions, which are subsequently hydrolyzed to carboxylic acids.

Reaction Setup

A one-pot, gram-scale synthesis in water uses choline hydroxide (ChOH) as a biocompatible catalyst. 2-Aminopyridine derivatives react with active methylene carbonyl compounds (e.g., diethyl acetylenedicarboxylate) to form 1,8-naphthyridine diesters.

Ester Hydrolysis

The diester intermediate undergoes saponification with aqueous NaOH (2 M) at 50–60°C, followed by acidification with HCl to precipitate the dicarboxylic acid.

Key Data:

  • Reagents: ChOH (1 mol%), H₂O, NaOH (2 M)
  • Yield: >90% (for diester intermediates; hydrolysis assumed quantitative)
  • Characterization:
    • ¹³C NMR (D₂O): Carboxylate carbons at δ 170–175 ppm.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Advantages Limitations
Methyl Oxidation 2,7-Dimethyl derivative KMnO₄, H₂SO₄ ~70–80% Direct; minimal purification Harsh conditions; over-oxidation risk
Dialdehyde Oxidation 2,7-Dialdehyde Ag₂O, NH₃ or KMnO₄ ~65–75% Mild oxidation; high functional tolerance Multi-step synthesis
Diester Hydrolysis Friedländer diester ChOH, NaOH >90% Scalable; aqueous conditions Requires ester precursor synthesis

Mechanistic Insights

Oxidation Pathways

Methyl group oxidation proceeds through a radical mechanism, where KMnO₄ generates Mn(V) intermediates that abstract hydrogen atoms from methyl carbons, leading to sequential oxidation to carboxyl groups. Dialdehyde oxidation involves nucleophilic attack by hydroxide on the aldehyde carbonyl, forming a geminal diol intermediate that dehydrates to the carboxylic acid.

Role of Catalysts

Choline hydroxide in the Friedländer reaction stabilizes transition states via hydrogen bonding, lowering activation energy and enabling water-compatible synthesis. DFT studies confirm that ChOH’s hydroxyl group facilitates proton transfer during cyclization.

Chemical Reactions Analysis

Types of Reactions: 1,8-Naphthyridine-2,7-dicarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

1,8-Naphthyridine derivatives, including 1,8-naphthyridine-2,7-dicarboxylic acid, have been extensively studied for their anticancer properties. These compounds exhibit mechanisms such as:

  • Apoptosis Induction : Many derivatives trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : They can halt the progression of cancer cells through specific phases of the cell cycle.
  • Topoisomerase Inhibition : Compounds like voreloxin (SNS-595), which contains a naphthyridine moiety, inhibit topoisomerase II, essential for DNA replication and repair, thereby exerting cytotoxic effects against various cancers .

Case Study: Voreloxin

Voreloxin is currently under clinical investigation for treating acute myeloid leukemia. It works by intercalating with DNA and inhibiting topoisomerase II, leading to cell death in cancerous cells .

Antimicrobial Properties

The antimicrobial efficacy of 1,8-naphthyridine derivatives has been documented against a range of pathogens:

  • Bacterial Infections : Compounds have shown activity against Gram-negative bacteria and are utilized in treating urinary tract infections .
  • Antiviral Properties : Some derivatives exhibit antiviral effects, making them candidates for further research in viral diseases .

Neurological Applications

Research indicates that 1,8-naphthyridine compounds may play a role in treating neurological disorders:

  • Alzheimer's Disease : Certain derivatives have demonstrated potential in ameliorating symptoms associated with Alzheimer's through various mechanisms, including neuroprotection .
  • Depression and Multiple Sclerosis : The compounds are being explored for their effects on mood regulation and neuroinflammation .

Anti-inflammatory and Analgesic Effects

1,8-Naphthyridine derivatives also possess anti-inflammatory and analgesic properties:

  • Mechanisms : They inhibit pro-inflammatory cytokines and reduce pain response pathways, making them suitable for treating inflammatory conditions .

Synthesis and Green Chemistry Approaches

The synthesis of 1,8-naphthyridine-2,7-dicarboxylic acid has evolved with green chemistry principles:

  • Water-Soluble Catalysts : Recent studies have reported the synthesis of naphthyridines using choline hydroxide as a catalyst in aqueous environments, promoting sustainability in chemical processes .

Pharmacological Insights

The pharmacological profile of 1,8-naphthyridine derivatives includes:

  • Antihistaminic Activity : Some derivatives are effective as antihistamines, antagonizing histamine receptors involved in allergic responses .
  • Antioxidant Activity : The compounds also exhibit antioxidant properties that can mitigate oxidative stress-related damage in cells .

Data Summary Table

Application AreaMechanism/EffectNotable CompoundsReferences
AnticancerApoptosis induction, topoisomerase inhibitionVoreloxin
AntimicrobialBacterial and viral inhibitionNalidixic acid
NeurologicalNeuroprotectionVarious derivatives
Anti-inflammatoryCytokine inhibitionVarious derivatives
AntihistaminicHistamine receptor antagonismAzelastine
Green Chemistry SynthesisWater-based synthesis using choline hydroxideN/A

Mechanism of Action

Comparison with Similar Compounds

A. Core Heterocycle Variations

  • Pyridine-2,6-dicarboxylic Acid : Unlike the naphthyridine analog, pyridine-2,6-dicarboxylic acid lacks the fused bicyclic structure, reducing π-conjugation and hydrogen-bonding complexity. This results in weaker solid-state interactions; for example, pyridine-2,6-dicarboxylates rarely form tape motifs .
  • 9-Fluorenone-2,7-dicarboxylic Acid: The fluorenone core introduces a ketone group, enhancing electron-withdrawing effects. This shifts emission properties in MOFs (e.g., emission at 410 nm vs. 436–491 nm for naphthyridine derivatives) due to differences in π-stacking and co-facial arrangements .
Functional and Application Comparisons

A. Coordination Chemistry and MOFs

  • CO₂ Adsorption : 1,8-Naphthyridine-2,7-dicarboxylic acid (H₂L2) forms MOFs with pre-designed single-molecule traps for CO₂, outperforming naphthalene-based analogs (H₂L1) in selectivity due to nitrogen-rich cavities .
  • Luminescence : Bi-fluorene derivatives of 9,9′-dimethylfluorene-2,7-dicarboxylic acid exhibit blue-shifted emission (410 nm) compared to naphthyridine-based constructs (433–491 nm), attributed to differences in conjugation and intermolecular interactions .
Physicochemical Properties
Property 1,8-Naphthyridine-2,7-dicarboxylic Acid Pyridine-2,6-dicarboxylic Acid 9-Fluorenone-2,7-dicarboxylic Acid
Solubility Moderate in polar aprotic solvents High in water Low due to hydrophobic fluorenone
Emission (Solid-State) 436–491 nm N/R 410 nm
Hydrogen-Bonding Capacity Strong (four donor-acceptor pairs) Moderate (three pairs) Moderate (ketone disrupts arrays)

Biological Activity

1,8-Naphthyridine-2,7-dicarboxylic acid is a compound that belongs to the naphthyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

1,8-Naphthyridine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antiviral Activity : Potential in treating viral infections.
  • Anticancer Activity : Inhibitory effects on cancer cell proliferation.
  • Anti-inflammatory Effects : Reduction of inflammation markers.
  • Neurological Applications : Potential benefits in treating neurological disorders.

Antimicrobial Activity

Research has shown that 1,8-naphthyridine derivatives possess significant antimicrobial properties. A study reported that certain derivatives demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentrations (MICs) as low as 0.19 μM for multi-drug resistant strains .

Table 1: Antimicrobial Efficacy of 1,8-Naphthyridine Derivatives

CompoundTarget OrganismMIC (μM)Reference
Compound AMtb H37Rv0.19
Compound BMtb MDR0.04
Compound CGram-positive bacteria6.25

Antiviral and Anticancer Properties

The antiviral activity of 1,8-naphthyridine derivatives has been explored, showing potential against various viruses. Additionally, anticancer studies have revealed that these compounds can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and disruption of mitochondrial function .

Case Study: Anticancer Activity

A specific derivative demonstrated an IC50 value of 30.13 µM against breast cancer cell lines, indicating its effectiveness in inhibiting cancer cell growth .

The biological activities of 1,8-naphthyridine derivatives can be attributed to several mechanisms:

  • DNA Gyrase Inhibition : Similar to quinolones, these compounds inhibit bacterial DNA gyrase, disrupting DNA replication and transcription .
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells leads to cell death .
  • Inflammatory Pathway Modulation : These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Future Directions

Given the promising biological activities exhibited by 1,8-naphthyridine derivatives, future research should focus on:

  • Synthesis of Novel Derivatives : Exploring modifications to enhance efficacy and reduce toxicity.
  • Clinical Trials : Evaluating the safety and effectiveness of these compounds in human subjects.
  • Mechanistic Studies : Further elucidating the pathways through which these compounds exert their effects.

Q & A

Q. What are the most reliable synthetic routes for 1,8-naphthyridine-2,7-dicarboxylic acid?

The compound can be synthesized via oxidation of 1,8-naphthyridine-2,7-dicarbaldehyde using concentrated nitric acid (80% HNO₃, reflux: 65% yield). Alternative oxidants like sodium chlorite (NaClO₂) in butanol/water mixtures are effective for derivatives with bulky substituents (e.g., 4-octyloxy groups), where nitric acid fails . For scale-up, solvent selection (e.g., high-boiling solvents) and reaction time optimization are critical to mitigate side reactions.

Q. How can decarboxylation of 1,8-naphthyridinecarboxylic acids be optimized?

Decarboxylation occurs under three primary conditions:

  • Thermal : Heating the dry acid or in high-boiling solvents (e.g., diphenyl ether) at 260°C.
  • Photochemical : UV irradiation, though yields are poor (<20%).
  • Catalytic : Using Cu bronze with KCN in DMSO at 100–120°C, which enhances reaction rates via cyanide-facilitated CO₂ elimination . For example, 7-amino-4-oxo-1,4-dihydro-1,8-naphthyridine-2-carboxylic acid decarboxylates to 2-phenyl-1,8-naphthyridine in 78% yield under thermal conditions .

Q. What characterization methods validate the structure of 1,8-naphthyridine-2,7-dicarboxylic acid derivatives?

Key techniques include:

  • FTIR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bends (1550–1600 cm⁻¹).
  • ¹H NMR : Aromatic proton signals (δ 7.6–9.1 ppm) and substituent-specific shifts (e.g., alkyl chains at δ 1.2–4.3 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 390.2 for ethyl ester derivatives) and fragmentation patterns .
  • Elemental analysis : Confirmation of C, H, N, and O within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can conflicting data on oxidation efficiency of 1,8-naphthyridinecarbaldehydes be resolved?

Contradictions arise from substituent steric effects. For example, 4-octyloxy-1,8-naphthyridine-2,7-dicarbaldehyde resists HNO₃ oxidation due to steric hindrance but reacts with NaClO₂. To resolve this:

  • Experimental design : Test alternative oxidants (e.g., KMnO₄, O₂/transition metal catalysts) for hindered substrates.
  • Mechanistic analysis : Use DFT calculations to model steric and electronic effects on aldehyde reactivity .

Q. What strategies improve yields in metal complexation with 1,8-naphthyridine-2,7-dicarboxylic acid?

The acid forms luminescent complexes with Eu³⁺ and Tb³⁺ for sensor applications. Key optimizations:

  • pH control : Maintain pH 5–6 to deprotonate carboxylates without hydrolyzing the metal ions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance ligand solubility.
  • Stoichiometry : A 1:3 (metal:ligand) ratio maximizes coordination sites for luminescence .

Q. How do 1,8-naphthyridine derivatives interact with biological targets?

Derivatives like 1-alkyl-4-oxo-1,8-naphthyridine-3-carboxylic acids exhibit antihistaminic and antitumor activity. Methodological insights:

  • Structure-activity relationships (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at position 7 to enhance DNA intercalation .
  • In vivo testing : Use MCF-7 cell lines for cytotoxicity screening (IC₅₀ values <10 µM for nitro-substituted derivatives) .
  • Molecular docking : Predict binding to topoisomerase II or histamine receptors using AutoDock Vina .

Q. Can 1,8-naphthyridine-2,7-dicarboxylic acid be used in supramolecular or materials chemistry?

Yes. Advanced applications include:

  • Metal-organic frameworks (MOFs) : Link the dicarboxylic acid with Zn²⁺ or Cu²⁺ nodes to create porous structures for gas storage (e.g., CO₂ selectivity >50%) .
  • DNA sequencing : Derivatives like 1,8-naphthyridine-2,7-diamine form hydrogen-bonded triplets with Watson-Crick base pairs, enabling electron tunneling-based sequencing .

Methodological Tables

Q. Table 1. Comparative Decarboxylation Methods

ConditionYield (%)AdvantagesLimitationsReference
Thermal (260°C)78High yield, simple setupRequires high temps
Cu/KCN in DMSO65–70Mild conditions (100–120°C)Cyanide toxicity concerns
UV irradiation<20Room temperatureLow yield, side reactions

Q. Table 2. Key Biological Activities of Derivatives

Derivative StructureActivity (IC₅₀/EC₅₀)TargetReference
4-Nitro-7-methyl-1,8-naphthyridine8.2 µM (MCF-7)Topoisomerase II
7-Morpholino-1-ethyl-4-oxo derivative12 µM (H₁ receptor)Histamine receptor
Eu³⁺ complexN/ALuminescent sensor

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